molecular formula C15H12O6 B14377866 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate CAS No. 89827-92-9

5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate

Cat. No.: B14377866
CAS No.: 89827-92-9
M. Wt: 288.25 g/mol
InChI Key: YMYQVIHPYLPRNN-UHFFFAOYSA-N
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Description

5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene core with two acetate groups attached at the 2 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate typically involves the acetylation of 5-methyl-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the reactants to a temperature of around 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroquinone form.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate involves its interaction with specific molecular targets. The compound can undergo redox reactions, which may influence cellular processes. It can also interact with enzymes and proteins, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: Similar structure but lacks the methyl and acetate groups.

    2,3-Dichloro-1,4-naphthoquinone: Contains chlorine atoms instead of acetate groups.

    5-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of acetate groups.

Uniqueness

5-Methyl-1,4-dioxo-1,4-dihydronaphthalene-2,7-diyl diacetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that differentiate it from other naphthoquinone derivatives.

Properties

CAS No.

89827-92-9

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

(7-acetyloxy-4-methyl-5,8-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C15H12O6/c1-7-4-10(20-8(2)16)5-11-14(7)12(18)6-13(15(11)19)21-9(3)17/h4-6H,1-3H3

InChI Key

YMYQVIHPYLPRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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